molecular formula C9H14O B13193576 7-Methylspiro[2.5]octan-5-one

7-Methylspiro[2.5]octan-5-one

Cat. No.: B13193576
M. Wt: 138.21 g/mol
InChI Key: WWABEXRDDFNQFE-UHFFFAOYSA-N
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Description

7-Methylspiro[25]octan-5-one is a chemical compound with the molecular formula C9H14O It is a spiro compound, which means it contains a unique structural feature where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylspiro[2.5]octan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with a methylating agent in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the availability of raw materials. Advanced techniques such as continuous flow chemistry might be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-Methylspiro[2.5]octan-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions may yield a variety of substituted spiro compounds.

Scientific Research Applications

7-Methylspiro[2.5]octan-5-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 7-Methylspiro[2.5]octan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context. For example, in medicinal chemistry, it may interact with enzymes involved in inflammation or microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octan-5-one: This compound is structurally similar but lacks the methyl group at the 7-position.

    4-Oxaspiro[2.5]octan-7-one: This compound contains an oxygen atom in the ring structure, which can significantly alter its chemical properties and reactivity.

Uniqueness

7-Methylspiro[2.5]octan-5-one is unique due to the presence of the methyl group at the 7-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

5-methylspiro[2.5]octan-7-one

InChI

InChI=1S/C9H14O/c1-7-4-8(10)6-9(5-7)2-3-9/h7H,2-6H2,1H3

InChI Key

WWABEXRDDFNQFE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC2(C1)CC2

Origin of Product

United States

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